![molecular formula C11H8N2O2 B13888825 4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 61428-39-5](/img/structure/B13888825.png)
4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE is a heterocyclic compound that features a fused oxazole and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylquinolin-2(1H)-one with suitable reagents to form the oxazole ring. For instance, the reaction of 4-methylquinolin-2(1H)-one with 1-bromo-3-methylbut-2-ene in the presence of potassium hydroxide (KOH) in isopropanol (2-PrOH) under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with iodine can yield 2-(1-iodo-1-methylethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium triiodide .
Applications De Recherche Scientifique
4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s structural analogs have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazoloquinolines and quinoline derivatives, such as:
- 1,3-OXAZOLO[4,5-H]QUINOLINE
- 2-HYDROXYQUINOLINE
- 4-HYDROXYQUINOLINE
Uniqueness
What sets 4-METHYL-3H-[1,3]OXAZOLO[4,5-C]QUINOLIN-2-ONE apart is its specific substitution pattern and the presence of the fused oxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
61428-39-5 |
|---|---|
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-9-10(15-11(14)13-9)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,13,14) |
Clé InChI |
ODJPRJUYCWADMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



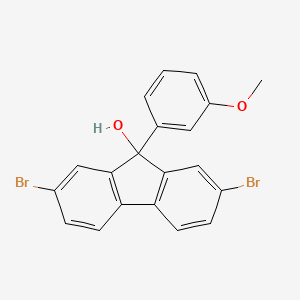
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
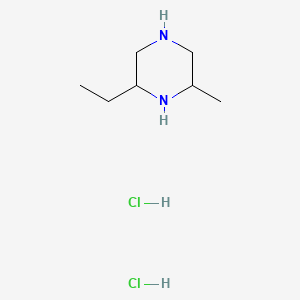


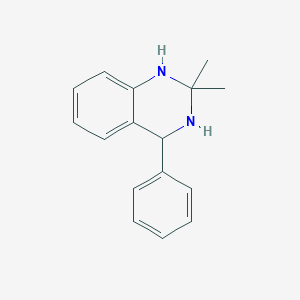
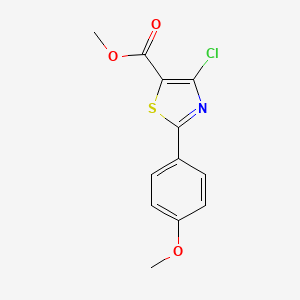

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
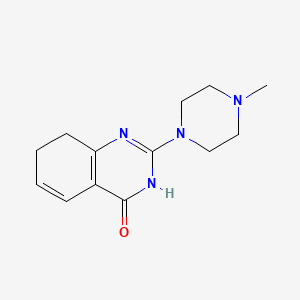

![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)
